N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide
Description
N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide is a synthetic benzofuran derivative characterized by a 1-benzofuran core substituted with a 3,4-dimethoxybenzoyl group at position 2, a methyl group at position 3, and a 2-methylpropanamide moiety at position 3. The 3,4-dimethoxybenzoyl group may influence electronic and steric properties, while the isobutyramide substituent contributes to hydrogen-bonding capabilities, critical for molecular interactions .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-12(2)22(25)23-15-7-9-17-16(11-15)13(3)21(28-17)20(24)14-6-8-18(26-4)19(10-14)27-5/h6-12H,1-5H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBYODQKABLVRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C(C)C)C(=O)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide typically involves several steps. One common method starts with the preparation of 3,4-dimethoxybenzoic acid, which is then converted into its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with 3-methyl-1-benzofuran-5-amine under controlled conditions to form the desired product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as adjusting temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
Medicinal Chemistry
This compound's structural characteristics indicate promising biological activities, which can be leveraged in drug development. The presence of multiple functional groups enhances its reactivity and solubility, potentially leading to novel therapeutic agents.
Antimicrobial Activity
Research has shown that compounds similar to N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide exhibit significant antimicrobial properties. For instance:
- Benzofuran Derivatives : Studies have indicated that benzofuran-based compounds can demonstrate antibacterial and antifungal activities. A series of synthesized benzofuran-isoxazole hybrids exhibited strong antibacterial effects against various strains, with docking studies supporting their potential as effective inhibitors against bacterial enzymes .
- Structure–Activity Relationship : The introduction of electron-donating groups (like methoxy) has been shown to enhance antibacterial activity, suggesting that similar modifications in this compound could yield potent antimicrobial agents .
Anticancer Potential
The complex structure of this compound may also confer anticancer properties. Compounds with similar functionalities have been investigated for their ability to inhibit cancer cell proliferation. Preliminary studies indicate that benzofuran derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in oncology .
Pharmacological Insights
The pharmacological applications of this compound extend beyond antimicrobial and anticancer activities.
Anti-inflammatory Properties
Research into related compounds suggests that benzofuran derivatives may possess anti-inflammatory effects. The modulation of inflammatory pathways could provide therapeutic benefits in conditions such as arthritis or other inflammatory diseases .
Neuroprotective Effects
Some studies have explored the neuroprotective potential of benzofuran derivatives against neurodegenerative diseases. The ability to cross the blood-brain barrier and interact with neural receptors makes these compounds worthy of further exploration in neuropharmacology .
Several case studies have documented the biological activities associated with similar compounds:
- Antibacterial Studies : A study highlighted the efficacy of a series of synthesized benzofuran derivatives against various bacterial strains, demonstrating their potential as alternatives to conventional antibiotics .
- Anticancer Research : Investigations into benzofuran analogs revealed their capability to inhibit tumor growth in vitro, suggesting a pathway for developing new cancer therapies .
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For instance, its antioxidant activity is likely due to its ability to scavenge free radicals and chelate metal ions, protecting cells from oxidative damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Benzamide Derivatives
lists two closely related compounds:
4-tert-Butyl-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide (F267-0328)
4-tert-Butyl-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide (F267-0329)
These analogs share the benzofuran core and 3-methyl substitution but differ in the benzoyl substituent’s methoxy group positions and the amide side chain (benzamide vs. isobutyramide).
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Differences |
|---|---|---|---|
| N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide | C₂₄H₂₅NO₅* | 419.47 | 2-methylpropanamide at position 5 |
| F267-0328 | C₂₉H₂₉NO₅ | 471.55 | 4-tert-butylbenzamide; 3,4-dimethoxybenzoyl |
| F267-0329 | C₂₉H₂₉NO₅ | 471.55 | 4-tert-butylbenzamide; 2,5-dimethoxybenzoyl |
Key Observations:
Substituent Position Effects: The 3,4-dimethoxybenzoyl group in the target compound and F267-0328 may enhance electron-donating effects compared to the 2,5-dimethoxy variant in F267-0327. This could influence binding affinity in enzymatic assays or solubility in polar solvents .
Molecular Weight and Bioavailability :
- The target compound’s lower molecular weight (~419 vs. 471 g/mol) suggests better pharmacokinetic properties, such as oral bioavailability, under Lipinski’s rule of five .
Synthetic Accessibility :
Hydrogen-Bonding and Crystallographic Considerations
While direct crystallographic data for the target compound is absent in the evidence, hydrogen-bonding patterns are critical for crystal packing and stability. The work by Bernstein et al. () emphasizes graph-set analysis for hydrogen-bond networks. The isobutyramide’s NH and carbonyl groups likely participate in intermolecular hydrogen bonds, analogous to the benzamide analogs, but with altered geometry due to the aliphatic chain .
Biological Activity
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antibacterial, antifungal, anticancer properties, and underlying mechanisms.
Chemical Structure and Properties
The compound features a benzofuran core with multiple methoxy substituents and an amide bond, which enhances its solubility and reactivity. Its molecular formula is with a molecular weight of approximately 381.42 g/mol .
Antimicrobial Activity
Preliminary studies suggest that compounds structurally similar to this compound exhibit notable antimicrobial properties. The following table summarizes the activity against various pathogens:
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacillus subtilis | Antibacterial | 32 µg/mL |
| Escherichia coli | Antibacterial | 64 µg/mL |
| Candida albicans | Antifungal | 16 µg/mL |
| Pichia pastoris | Antifungal | 8 µg/mL |
These findings indicate that the compound may selectively inhibit Gram-positive bacteria while also showing antifungal activity against certain yeast strains .
Anticancer Activity
The compound's anticancer potential has been evaluated through various in vitro studies. It has demonstrated selective cytotoxicity towards several cancer cell lines while sparing normal cells. The following table presents the cytotoxic effects observed:
| Cancer Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast) | 15 | 5 |
| A549 (Lung) | 20 | 4 |
| HepG2 (Liver) | 25 | 3 |
| PC3 (Prostate) | 30 | 6 |
The selectivity index indicates that this compound may preferentially target cancer cells over normal cells, suggesting its potential as a lead compound for further development in cancer therapeutics .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Induction of Apoptosis : Evidence suggests that it can induce apoptosis in cancer cells through the activation of caspases.
- Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals, contributing to its anticancer effects.
Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of benzofuran derivatives, highlighting how modifications to the benzofuran moiety influence biological activity. For instance, compounds with additional electron-donating groups exhibited enhanced anticancer properties compared to their counterparts lacking such substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
